1-(1-Methylpiperidin-4-YL)-1,4-diazepane
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Overview
Description
1-(1-Methylpiperidin-4-YL)-1,4-diazepane is a heterocyclic compound that features both piperidine and diazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-YL)-1,4-diazepane typically involves the reaction of 1-methylpiperidine with 1,4-diazepane under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 1-methylpiperidine, followed by nucleophilic substitution with 1,4-diazepane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-YL)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
1-(1-Methylpiperidin-4-YL)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-YL)-1,4-diazepane involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-(4-Methylpiperidin-1-yl)aniline
- [3-(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indole
Uniqueness
1-(1-Methylpiperidin-4-YL)-1,4-diazepane is unique due to its dual ring structure, which imparts specific chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
202992-02-7 |
---|---|
Molecular Formula |
C11H23N3 |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H23N3/c1-13-8-3-11(4-9-13)14-7-2-5-12-6-10-14/h11-12H,2-10H2,1H3 |
InChI Key |
OVIVIRQYUXHPLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCCNCC2 |
Origin of Product |
United States |
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